molecular formula C10H13NO2 B091691 Isopropyl anthranilate CAS No. 18189-02-1

Isopropyl anthranilate

Cat. No. B091691
CAS RN: 18189-02-1
M. Wt: 179.22 g/mol
InChI Key: XKOZHFJYXAQZJX-UHFFFAOYSA-N
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Description

Isopropyl anthranilate is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and reactions that can shed light on the synthesis, molecular structure, and chemical properties of similar anthracene and anthranilic acid derivatives. For instance, the synthesis of anthracene-containing polypropylene and isopropyl-substituted anthraquinones, as well as the reaction of anthranilic acid derivatives, are relevant to understanding the broader chemical context of isopropyl anthranilate .

Synthesis Analysis

The synthesis of related compounds involves several steps and reactions. For example, the synthesis of anthracene-containing isotactic polypropylene (An-iPP) is achieved through direct copolymerization, which includes the use of 9-hexenylanthracene and propylene . Similarly, isopropyl-substituted anthraquinones are synthesized via Friedel–Crafts acylations, followed by cyclization, although this process can result in the migration of isopropyl groups or their loss . These methods provide insights into potential synthetic routes for isopropyl anthranilate, which may involve similar Friedel–Crafts reactions or cyclization steps.

Molecular Structure Analysis

The molecular structure of compounds related to isopropyl anthranilate can be characterized using various spectroscopic techniques. For instance, the structure of a tetrahydroanthracene carboxylic acid derivative was elucidated using 1H NMR, 13C NMR, IR, ESI-MS, and elemental analysis . These techniques are crucial for confirming the structure of synthesized compounds, including the position of isopropyl groups and other substituents on the anthracene or anthranilic acid frameworks.

Chemical Reactions Analysis

The chemical reactivity of anthracene derivatives is highlighted by their participation in reactions such as the Diels–Alder (D–A) reaction, which allows for the functionalization of An-iPP without degrading its original properties . Additionally, the reaction of anthranilic acid derivatives with (N-isocyanimino)triphenylphosphorane to form 1,3,4-oxadiazoles via an intramolecular aza-Wittig reaction demonstrates the versatility of these compounds in chemical synthesis . These reactions are indicative of the types of chemical transformations that isopropyl anthranilate might undergo.

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of isopropyl anthranilate, they do provide information on related compounds. For example, the unique fluorescent properties of An-iPP suggest that anthracene derivatives can exhibit interesting optical properties . The stability of these compounds during reactions, as evidenced by the lack of degradation during the D–A reaction, also suggests that isopropyl anthranilate may have stable physical and chemical properties under certain conditions .

Scientific Research Applications

  • Pharmacological Activities and Metabolism : Isopropyl N-methylanthranilate (IMA) has been studied for its pharmacological activities. Research on rats showed that IMA undergoes metabolic pathways resulting in various anthranilate derivatives. These studies also noted the absence of liver toxicity or other signs of toxicity in rats treated with IMA (Radulović et al., 2017).

  • Bioengineering Applications : Poly(N-isopropyl acrylamide) (pNIPAM), a compound related to isopropyl anthranilate, has been widely used for bioengineering applications, particularly in the nondestructive release of biological cells and proteins from substrates (Cooperstein & Canavan, 2010).

  • Distribution in Organs and Pharmacological Properties : The distribution of isopropyl N-methylanthranilate and its metabolites in organs of rats was studied, showing significant presence in the liver and involvement in various pharmacological activities, such as antinociceptive, anti-inflammatory, and anxiolytic effects (Miltojević et al., 2019).

  • Anxiety and Depression Treatment : Isopropyl N-methylanthranilate was studied for its potential in treating anxiety and depression in mice. The study found significant anxiolytic and antidepressant-like effects, suggesting potential therapeutic applications (Radulović et al., 2013).

  • Repellency to Birds : Isopropyl anthranilate was studied for its repellency to birds, specifically European starlings. The study highlighted the importance of nasal trigeminal chemoreception and olfaction in the sensory detection of anthranilates (Mason et al., 1989).

  • Therapeutic Drug Synthesis in Yeast : The potential for using yeast (Saccharomyces cerevisiae) as a catalyst for synthesizing tranilast and various tranilast analogs, which are cinnamoyl anthranilates with potential therapeutic benefits, was explored. This study demonstrates the feasibility of producing a range of cinnamoyl anthranilates in yeast (Eudes et al., 2011).

  • Anticancer Applications : Anthranilic acids, including derivatives similar to isopropyl anthranilate, were studied as environmental probes for detecting cancer cells. Their optical properties were investigated, indicating potential applications in cancer-cell detection (Culf et al., 2016).

  • Insecticide Development : The development of anthranilic diamides, a class of insecticides with a novel mode of action, was explored. These compounds activate the ryanodine receptor, causing impaired muscle contraction regulation, offering a new approach to pest management (Cordova et al., 2006).

Safety And Hazards

Isopropyl anthranilate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The N-functionalized amino acid N-methylanthranilate, which can be derived from Isopropyl anthranilate, is an important precursor for bioactive compounds such as anticancer acridone alkaloids, the antinociceptive alkaloid O-isopropyl N-methylanthranilate, the flavor compound O-methyl-N-methylanthranilate, and as a building block for peptide-based drugs . Despite the reports of anthranilate biosynthesis in several engineered cells, the anthranilate production yield is still unsatisfactory . Therefore, future research could focus on improving the yield of anthranilate production.

properties

IUPAC Name

propan-2-yl 2-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7(2)13-10(12)8-5-3-4-6-9(8)11/h3-7H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKOZHFJYXAQZJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9066334
Record name Benzoic acid, 2-amino-, 1-methylethyl ester
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Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropyl anthranilate

CAS RN

18189-02-1
Record name Isopropyl anthranilate
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Record name Isopropyl anthranilate
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Record name Benzoic acid, 2-amino-, 1-methylethyl ester
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Record name Benzoic acid, 2-amino-, 1-methylethyl ester
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Record name Isopropyl anthranilate
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Record name ISOPROPYL ANTHRANILATE
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Synthesis routes and methods

Procedure details

1.0 g (7.3 mmol) anthranilic acid are dissolved in 5 ml propan-2-ol, combined with 795 μl (10.9 mmol) thionyl chloride and refluxed for 3 days. Then thionyl chloride is eliminated in vacuo, the residue is taken up in 50 ml dist. water and extracted three times with 30 ml of ethyl acetate. The organic phase is washed with 20 ml of a saturated aqueous NaHCO3 solution, dried with MgSO4 and the solvent is eliminated in vacuo.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
795 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
NS Radulović, AB Miltojević, M McDermott… - Journal of …, 2011 - Elsevier
Ethnopharmacological relevance Mexican people employed infusion of leaves of Choisya ternata Kunth for their antispasmodic and “simulative properties”. Aim of the study In the …
Number of citations: 53 www.sciencedirect.com
AB Miltojević, NM Stojanović, PJ Randjelović… - Food and Chemical …, 2019 - Elsevier
… For rats treated with IMA, the unmetabolized compound was the most abundant in organs of both female and male rats, followed by N-methylanthranilic acid and isopropyl anthranilate. …
Number of citations: 3 www.sciencedirect.com
RP Staiger, EB Miller - The Journal of Organic Chemistry, 1959 - ACS Publications
… A secondary aliphatic alcohol such as isopropanol reacts with isatoic anhydride with difficulty, producing isopropyl anthranilate and isopropyl Nocarboxyphenyl carbamate. Isatoic …
Number of citations: 152 pubs.acs.org
NS Radulović, AB Miltojević, NM Stojanović… - Food and Chemical …, 2017 - Elsevier
Two volatile alkaloids, isopropyl N-methylanthranilate (IMA) and methyl N-methylanthranilate (MMA), present in the human diet and cosmetic products, were recently demonstrated to …
Number of citations: 10 www.sciencedirect.com
HL Lee, SY Kim, EJ Kim, BG Kim, JH Ahn - 2019 - jmb.or.kr
… , which limited the supply of isopropanol for the synthesis of the isopropyl anthranilate. … alcohols, which limited the supply of isopropanol for the synthesis of the isopropyl anthranilate. …
Number of citations: 17 www.jmb.or.kr
O Secondini, O Secondini - 1990 - chemical-publishing.com
In line with the human necessities, flavors and perfumes, like the food and clothing industries, are omnipresent and fast growing. The correlated literature, however, although necessary …
Number of citations: 34 www.chemical-publishing.com
GM Coppola - Synthesis, 1980 - thieme-connect.com
… A secondary alcohol such as isopropanol reacts with 1 with difficulty to produce isopropyl anthranilate while tertiary alcohols resist reaction. Potassium 1butoxide can be coaxed into …
Number of citations: 147 www.thieme-connect.com
CK Pham - 2016 - search.proquest.com
Insects are a highly successful class of arthropods consisting of diverse species adapted to live in many environments across the globe. Insects can increase their survivability by …
Number of citations: 3 search.proquest.com

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